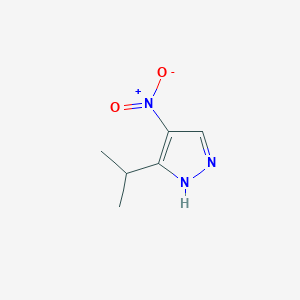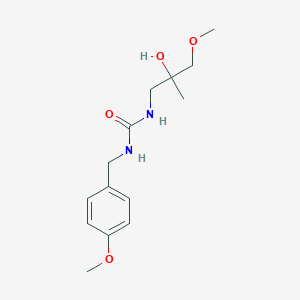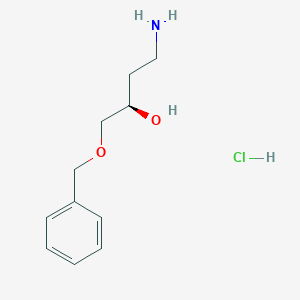
5-(4-bromophenyl)-1,3-oxazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(4-bromophenyl)-1,3-oxazole-2(3H)-thione" belongs to a class of organic compounds known for their diverse chemical and physical properties, making them subjects of interest in various fields of chemical research. While direct studies on this compound were not identified, research on similar compounds provides valuable insights into their synthesis, structure, and potential applications.
Synthesis Analysis
Research on similar compounds often involves multi-step synthetic processes, starting from readily available substrates. For example, the synthesis of triazole-thione derivatives involves nucleophilic substitution reactions, cyclization, and characterizations through spectral techniques such as NMR and IR spectroscopy (Koparır et al., 2013).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using X-ray diffraction and compared with computational models. Studies show that such compounds often crystallize in specific space groups, with detailed analysis of bond lengths and angles providing insight into their stability and conformational flexibility (Mirosław et al., 2015).
Chemical Reactions and Properties
These compounds engage in various chemical reactions, including interactions through halogen bonding, which plays a crucial role in stabilizing their crystal structure. Computational studies, including DFT calculations, help understand these interactions and predict properties such as electronic structure and potential reactivity (Ustabaş et al., 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are essential for understanding the compound's behavior under different conditions. These properties are often influenced by the compound's molecular structure and can be studied using various spectroscopic and thermal analysis techniques.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are crucial for determining the compound's potential applications. For instance, the antimicrobial and antifungal activities of similar compounds have been evaluated, indicating their potential use in developing new therapeutic agents (Aouad et al., 2020).
Aplicaciones Científicas De Investigación
Halogen Bonding and Molecular Structure Analysis
- The molecular structure of derivatives like 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, similar to 5-(4-bromophenyl)-1,3-oxazole-2(3H)-thione, has been explored. These compounds, including X-ray diffraction analysis and conformational studies, show the significance of halogen bonds in stabilizing crystal structures (Mirosław et al., 2015).
Corrosion Inhibition
- Derivatives like 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione have been studied for their potential in corrosion inhibition. These compounds demonstrate high efficiency in protecting metals like mild steel in corrosive environments, highlighting their industrial applications (Al-amiery et al., 2020).
Antibacterial Activity
- Various derivatives of 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro- 3H-1,2,4-triazole-3-thione and 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been prepared and screened for their antibacterial activity against multiple bacterial strains. This indicates the potential use of these compounds in developing new antibacterial agents (Plech et al., 2011).
Synthesis and Structural Characterization
- The synthesis and characterization of novel triazole-based compounds, including their structural assignment through various spectroscopic techniques, have been explored. This research aids in understanding the chemical properties and potential applications of these compounds in various fields (Wujec & Typek, 2023).
Mecanismo De Acción
Target of Action
Many compounds with a similar structure, such as pyrazoline derivatives, have been found to interact with enzymes like acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
These compounds often inhibit the activity of their target enzymes, leading to an accumulation of acetylcholine, which can affect nerve pulse transmission .
Biochemical Pathways
The inhibition of AchE can lead to an increase in acetylcholine, affecting various biochemical pathways. For instance, it can lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, compounds that inhibit AchE can lead to an overstimulation of muscles and glands, which can cause a variety of symptoms .
Propiedades
IUPAC Name |
5-(4-bromophenyl)-3H-1,3-oxazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZAFDFORIFNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=S)O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

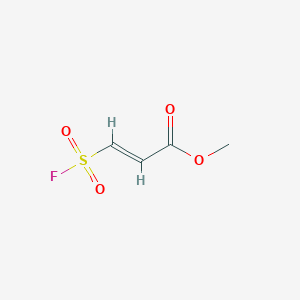
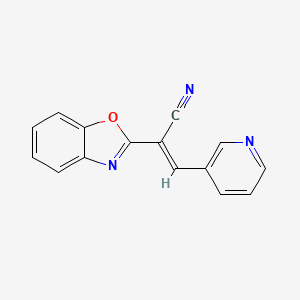

![(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2485908.png)
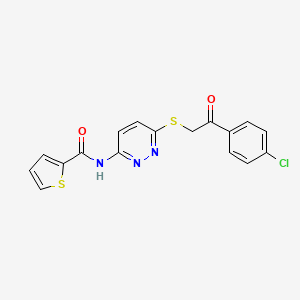
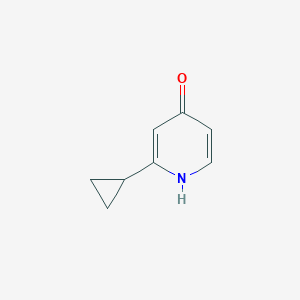
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485911.png)
![(2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2485912.png)
![Ethyl 4-((4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2485913.png)
![Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2485914.png)

